[4-Methoxy-2-(methoxymethoxy)phenyl]boronic acid
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Overview
Description
[4-Methoxy-2-(methoxymethoxy)phenyl]boronic acid: is a boronic acid derivative with the molecular formula C8H11BO4 It is characterized by the presence of a boronic acid group attached to a phenyl ring substituted with methoxy and methoxymethoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [4-Methoxy-2-(methoxymethoxy)phenyl]boronic acid typically involves the reaction of a suitable aryl halide with a boronic acid derivative under Suzuki-Miyaura coupling conditions. This reaction is catalyzed by palladium complexes and often requires a base such as potassium carbonate in an aqueous or organic solvent .
Industrial Production Methods: Industrial production of this compound may involve similar Suzuki-Miyaura coupling reactions on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can further streamline the production process .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [4-Methoxy-2-(methoxymethoxy)phenyl]boronic acid can undergo oxidation reactions to form corresponding phenols or quinones.
Reduction: Reduction reactions can convert the boronic acid group to a hydroxyl group or other functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the boronic acid group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or alcohols in the presence of a suitable catalyst.
Major Products:
Oxidation: Phenols, quinones.
Reduction: Alcohols, alkanes.
Substitution: Amines, ethers.
Scientific Research Applications
Chemistry:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules, particularly in Suzuki-Miyaura cross-coupling reactions.
Biology:
Bioconjugation: Utilized in the development of bioconjugates for imaging and therapeutic applications.
Medicine:
Drug Development: Investigated for its potential in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry:
Mechanism of Action
The mechanism of action of [4-Methoxy-2-(methoxymethoxy)phenyl]boronic acid in chemical reactions involves the formation of a boronate ester intermediate. This intermediate can undergo various transformations depending on the reaction conditions and reagents used. The boronic acid group acts as a versatile functional group that can participate in a wide range of organic reactions, facilitating the formation of new carbon-carbon and carbon-heteroatom bonds .
Comparison with Similar Compounds
- 4-Methoxyphenylboronic acid
- 4-Methoxy-2-methylphenylboronic acid
- 4-Methoxycarbonylphenylboronic acid
Uniqueness: [4-Methoxy-2-(methoxymethoxy)phenyl]boronic acid is unique due to the presence of both methoxy and methoxymethoxy substituents on the phenyl ring. These substituents can influence the reactivity and selectivity of the compound in various chemical reactions, making it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
[4-methoxy-2-(methoxymethoxy)phenyl]boronic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BO5/c1-13-6-15-9-5-7(14-2)3-4-8(9)10(11)12/h3-5,11-12H,6H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOKSTPITTUKNKA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)OC)OCOC)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001222289 |
Source
|
Record name | Boronic acid, [4-methoxy-2-(methoxymethoxy)phenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001222289 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.01 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
183474-23-9 |
Source
|
Record name | Boronic acid, [4-methoxy-2-(methoxymethoxy)phenyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=183474-23-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Boronic acid, [4-methoxy-2-(methoxymethoxy)phenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001222289 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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